(+)-Camptothecin

Description

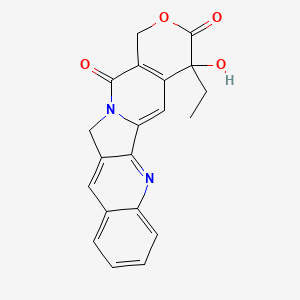

Structure

3D Structure

Propriétés

IUPAC Name |

19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJKWCGYPAHWDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274373 |

Source

|

| Record name | (+/-)-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31456-25-4 |

Source

|

| Record name | (.+-.)-Camptothecin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of (+)-Camptothecin from Camptotheca acuminata: A Technical Whitepaper

Abstract

(+)-Camptothecin, a potent pentacyclic quinoline (B57606) alkaloid, represents a landmark discovery in the field of natural product chemistry and cancer therapy. Isolated from the wood and bark of the Chinese "Happy Tree," Camptotheca acuminata, its discovery in 1966 by Monroe E. Wall and Mansukh C. Wani was the culmination of a systematic, bioactivity-guided search for novel anticancer agents. This technical guide provides an in-depth account of the historical discovery, the meticulous experimental protocols employed for its isolation and characterization, and the elucidation of its unique mechanism of action as a topoisomerase I inhibitor. Quantitative data from early studies are summarized, and key experimental workflows and signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.

A Serendipitous Discovery: The NCI's Plant Screening Program

The journey to uncover camptothecin (B557342) began in the late 1950s as part of a large-scale, government-led initiative. The National Cancer Institute (NCI) in the United States established the Cancer Chemotherapy National Service Center (CCNSC) in 1955 to act as a public screening facility for potential anticancer agents.[1] Initially focused on synthetic compounds, the program expanded in 1960 to include extracts from plants and animals.[1]

During this period, Monroe E. Wall, then at the U.S. Department of Agriculture (USDA), was involved in a program screening plants for steroidal precursors to cortisone.[1] As part of a collaborative effort, around a thousand plant extracts from this program were sent to the NCI for anticancer screening.[1] One of these samples, an extract from Camptotheca acuminata, a tree native to China, demonstrated significant anticancer activity.[1]

The potent activity of the C. acuminata extract captured the interest of Wall, who, after moving to the Research Triangle Institute (RTI) in 1960, initiated a program to identify the active constituent.[1] In 1962, he was joined by Mansukh C. Wani, marking the beginning of a highly successful collaboration.[1]

Bioactivity-Directed Fractionation: Isolating the Active Principle

The team at RTI employed a meticulous process known as bioactivity-directed fractionation to isolate the active compound from the crude plant extract.[1][2] This iterative method involves a series of extraction and chromatography steps, with each resulting fraction being tested for its biological activity. The most potent fractions are then selected for further purification until a pure, active compound is isolated.[1]

The bioactivity of the fractions was monitored using two primary assays: an in vivo life-prolongation assay in mice with L1210 leukemia and an in vitro cytotoxicity assay using KB human oral epidermoid carcinoma cells.[1]

Experimental Protocol: Isolation of this compound

The following protocol is a reconstruction based on the available literature describing the work of Wall and Wani.

Starting Material: Approximately 20 kg of dried and ground wood and bark of Camptotheca acuminata.[1]

Step 1: Initial Solvent Extraction

-

The ground plant material was subjected to continuous hot extraction with heptane. This step was likely to remove nonpolar constituents.

-

The residual plant material was then extracted with hot 95% ethanol (B145695).

-

The ethanol extract was concentrated under reduced pressure.

-

The resulting aqueous ethanolic residue was partitioned with chloroform (B151607). The chloroform fraction, which contained the active compound, was collected.

Step 2: Further Purification (General Procedure)

-

The active chloroform extract was subjected to further purification using a series of chromatographic techniques.

-

At each stage of purification, the resulting fractions were tested for their activity in the L1210 and KB cell line assays.

-

Fractions exhibiting the highest potency were carried forward to the next purification step.

-

This iterative process was repeated until a pure, crystalline compound was isolated.

Step 3: Structure Elucidation

-

The pure compound, named camptothecin, was crystallized.

-

The structure of a derivative of camptothecin was ultimately determined using X-ray crystallography.[1]

-

The findings were published in the Journal of the American Chemical Society in 1966.[1][2][3]

Quantitative Data from Early Studies

| Parameter | Value | Source |

| Starting Plant Material | ~20 kg of C. acuminata wood and bark | [1] |

| Active Extract | Chloroform Extract | |

| In Vivo Efficacy (L1210 Leukemia in Mice) | 0.5 - 4.0 mg/kg |

Mechanism of Action: A Novel Target in Cancer Therapy

Initial studies on camptothecin's mechanism of action were perplexing. It was found to inhibit DNA and RNA synthesis and induce DNA damage, particularly in the S-phase of the cell cycle. For nearly fifteen years after its discovery, the precise molecular target remained elusive.

The breakthrough came in 1985 when Hsiang and colleagues discovered that camptothecin's cytotoxic effects were due to its unique inhibition of DNA topoisomerase I. Topoisomerase I is a crucial enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecin stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the single-strand break. This stabilized "cleavable complex" leads to the accumulation of DNA damage, which, when encountered by the replication machinery, results in lethal double-strand breaks and ultimately triggers apoptosis (programmed cell death).

Signaling Pathway of Camptothecin-Induced Apoptosis

The collision of the replication fork with the camptothecin-stabilized topoisomerase I-DNA complex initiates a cascade of events leading to apoptosis. This signaling pathway involves DNA damage sensors, activation of tumor suppressor proteins, and the mitochondrial pathway of cell death.

Conclusion

The discovery of this compound from Camptotheca acuminata stands as a testament to the power of natural product screening and the importance of bioactivity-guided fractionation in drug discovery. The pioneering work of Monroe E. Wall, Mansukh C. Wani, and their colleagues not only yielded a novel chemical entity with potent anticancer activity but also unveiled a new molecular target, topoisomerase I, paving the way for the development of a new class of chemotherapeutic agents. The journey of camptothecin, from a traditional Chinese medicinal plant to a clinically important anticancer drug, continues to inspire the search for novel therapeutic agents from natural sources.

Mandatory Visualization: Experimental Workflow

References

The Core Mechanism of (+)-Camptothecin: A Technical Guide to its Action as a Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate mechanism of (+)-camptothecin (CPT) and its analogues as potent inhibitors of human DNA topoisomerase I (Top1). By providing a detailed overview of the molecular interactions, cellular consequences, and key experimental methodologies, this document serves as a comprehensive resource for professionals in cancer research and drug development.

Executive Summary

This compound, a pentacyclic quinoline (B57606) alkaloid, and its clinically approved derivatives, irinotecan (B1672180) and topotecan, represent a critical class of anticancer agents. Their therapeutic efficacy stems from a unique mechanism of action: the specific inhibition of Topoisomerase I, an essential enzyme for resolving DNA topological stress during replication and transcription. CPT traps the enzyme in a covalent complex with DNA, leading to lethal DNA lesions and the induction of apoptosis in rapidly proliferating cancer cells. This guide will dissect this mechanism, from the fundamental catalytic cycle of Top1 to the downstream signaling cascades that ultimately determine cell fate.

The Molecular Mechanism of Action

The antitumor activity of camptothecin (B557342) is intrinsically linked to its ability to poison Topoisomerase I. This process can be understood by examining the normal catalytic cycle of the enzyme and how CPT disrupts it.

The Topoisomerase I Catalytic Cycle

Topoisomerase I alleviates DNA supercoiling by introducing a transient single-strand break.[1] The enzyme binds to DNA and cleaves one strand through a transesterification reaction, forming a covalent intermediate where a catalytic tyrosine residue is linked to the 3'-phosphate of the cleaved DNA strand.[2] This allows for the controlled rotation of the intact strand around the cleaved one, relaxing the DNA. Following relaxation, Top1 religates the cleaved strand, completing the catalytic cycle and dissociating from the DNA.[3]

Camptothecin's Interruption of the Catalytic Cycle

Camptothecin exerts its inhibitory effect by binding to the transient Top1-DNA covalent complex.[4][5] This binding event stabilizes the complex, effectively trapping the enzyme on the DNA and preventing the religation of the single-strand break.[6][7] CPT intercalates into the DNA at the site of cleavage, interacting with both the enzyme and the DNA bases.[3][8]

Several key structural features of camptothecin are crucial for this interaction:

-

The E-ring Lactone: The closed lactone form of the E-ring is essential for activity.[3][9] This ring system forms hydrogen bonds with the enzyme, and its hydrolysis to an open carboxylate form renders the molecule inactive.[10]

-

The 20(S)-hydroxyl group: This group forms a critical hydrogen bond with the Asp533 residue of Topoisomerase I, and the (S)-configuration is an absolute requirement for activity.[10]

-

The Planar Pentacyclic Ring System: The planar structure of the A-D rings allows for the intercalation into the DNA at the cleavage site.[8][10]

The stabilization of the Top1-DNA covalent complex, often referred to as the "cleavable complex," is the central event in camptothecin's mechanism of action.

Cellular Consequences of Cleavable Complex Formation

The persistence of the CPT-stabilized cleavable complex has profound and lethal consequences for the cell, primarily during the S-phase of the cell cycle.[5][9]

-

DNA Replication Fork Collision: When a DNA replication fork encounters a cleavable complex, it leads to the conversion of the single-strand break into a highly cytotoxic DNA double-strand break (DSB).[6][11][12] These DSBs are difficult for the cell to repair and are a primary trigger for apoptosis.[13]

-

Transcription-Associated DNA Damage: The collision of the transcription machinery with the cleavable complex can also lead to the formation of long-lived Top1-DNA complexes and contribute to cytotoxicity.[5][14]

-

Induction of DNA Damage Response and Apoptosis: The accumulation of DSBs activates the DNA damage response (DDR) pathway.[4] This leads to the activation of cell cycle checkpoints, typically at the S and G2/M phases, to halt cell division and allow for DNA repair.[4][15] If the damage is too extensive to be repaired, the cell is driven into apoptosis.[4] This process involves the activation of various stress response genes, including p53, and the modulation of apoptotic regulators.[15]

Quantitative Data on Camptothecin and its Derivatives

The cytotoxic potency of camptothecin and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. The following tables summarize key quantitative data.

| Compound | Cell Line | IC50 (nM) | Reference |

| Camptothecin (CPT) | HT-29 (Colon) | 10 | [16] |

| LOX (Melanoma) | 37 - 48 | [17] | |

| SKOV3 (Ovarian) | 37 - 48 | [17] | |

| MCF-7 (Breast) | 89 | [18] | |

| A549 (Lung) | 1,700 | [19] | |

| Topotecan (TPT) | HT-29 (Colon) | 33 | [16] |

| Irinotecan (CPT-11) | HT-29 (Colon) | >100 | [16] |

| LoVo (Colon) | 15,800 | [9] | |

| SN-38 (active metabolite of Irinotecan) | HT-29 (Colon) | 8.8 | [16] |

| LoVo (Colon) | 8.25 | [9] |

Table 1: Cytotoxicity (IC50) of Camptothecin and its Derivatives in Various Cancer Cell Lines.

| Compound | Parameter | Value | Reference |

| Camptothecin (CPT) | Topoisomerase I Inhibition (Cell-free) | IC50: 679 nM | [17][18] |

| SN-38 | DNA Damage (C1000 in HT-29 cells) | 0.037 µM | [16] |

| Topotecan (TPT) | DNA Damage (C1000 in HT-29 cells) | 0.28 µM | [16] |

Table 2: In Vitro Activity of Camptothecin and its Derivatives. C1000 refers to the concentration producing 1000-rad-equivalents of DNA single-strand breaks as measured by alkaline elution.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of camptothecin's mechanism of action.

Topoisomerase I Relaxation Assay

This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA and is used to assess the inhibitory activity of compounds like camptothecin.[3][20][21]

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

-

Test compound (e.g., Camptothecin) dissolved in DMSO

-

5x Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium (B1194527) bromide

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add 2 µl of 10x Topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.[20]

-

Add the test compound at various concentrations. Include a vehicle control (DMSO).[20]

-

Add a predetermined amount of purified Topoisomerase I to each tube (the amount required to just fully relax the plasmid in the absence of inhibitor).

-

Adjust the final reaction volume to 20 µl with sterile water.

-

Stop the reaction by adding 5 µl of 5x stop solution/loading dye.[20]

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 85V for 2 hours) until the dye front has migrated an adequate distance.[3]

-

Stain the gel with ethidium bromide (0.5 µg/ml) for 15-30 minutes.[3]

-

Destain the gel in water for 10-20 minutes.

-

Visualize the DNA bands under UV illumination. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

DNA Cleavage Assay

This assay directly measures the formation of the Topoisomerase I-DNA cleavable complex stabilized by camptothecin.[7][22][23]

Materials:

-

Purified human Topoisomerase I

-

A DNA substrate containing a specific Top1 cleavage site, 3'-end-labeled with a radioisotope (e.g., ³²P)

-

10x Topoisomerase I reaction buffer

-

Test compound (e.g., Camptothecin)

-

SDS solution (e.g., 1%)

-

Proteinase K

-

Formamide (B127407) loading dye

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Urea

-

Tris-borate-EDTA (TBE) buffer

-

Phosphorimager or X-ray film

Procedure:

-

Prepare reaction mixtures containing the radiolabeled DNA substrate, 1x Topoisomerase I reaction buffer, and the test compound at various concentrations.

-

Initiate the reaction by adding purified Topoisomerase I.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding SDS to a final concentration of 0.5-1%.[24]

-

Treat the samples with proteinase K to digest the enzyme.

-

Add an equal volume of formamide loading dye and heat the samples at 90-95°C for 5 minutes to denature the DNA.

-

Load the samples onto a denaturing polyacrylamide/urea gel.

-

Perform electrophoresis at a constant high voltage until the dye reaches the bottom of the gel.

-

Dry the gel and expose it to a phosphorimager screen or X-ray film.

-

The intensity of the band corresponding to the cleaved DNA fragment is proportional to the amount of stabilized cleavable complex.

Western Blot for Topoisomerase I Levels

This technique is used to quantify the cellular levels of Topoisomerase I protein, which can be downregulated upon treatment with camptothecin.[25][26][27]

Materials:

-

Cancer cell line of interest

-

Camptothecin

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Topoisomerase I

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with various concentrations of camptothecin for a specified time.[8]

-

Harvest the cells and prepare whole-cell lysates using lysis buffer on ice.[25]

-

Determine the protein concentration of each lysate using a BCA assay.[26]

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[25]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[25]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[25]

-

Incubate the membrane with the primary anti-Topoisomerase I antibody overnight at 4°C.[25]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[25]

-

Quantify the band intensities to determine the relative levels of Topoisomerase I. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[13][15][28][29]

Materials:

-

Treated and control cells

-

Low melting point (LMP) agarose

-

Normal melting point agarose

-

Comet slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.[15]

-

Mix the cell suspension with molten LMP agarose (at 37°C) and pipette onto a comet slide pre-coated with normal melting point agarose.[15][30]

-

Allow the agarose to solidify at 4°C.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[15][30]

-

Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.[15][30]

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.[15]

-

Neutralize the slides with neutralization buffer.[15]

-

Stain the DNA with a fluorescent dye.[15]

-

Visualize the comets using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

-

Quantify the extent of DNA damage using comet scoring software to measure parameters such as tail length and tail moment.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with a cytotoxic agent like camptothecin.[31][32][33]

Materials:

-

Cancer cell line

-

Camptothecin

-

Complete cell culture medium

-

6-well plates

-

Trypsin-EDTA

-

Fixation solution (e.g., 4% paraformaldehyde or methanol:acetic acid)

-

Staining solution (e.g., 0.5% crystal violet)

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed a precise number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of camptothecin for a defined period.

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubate the plates for 1-3 weeks, allowing surviving cells to form colonies (a colony is typically defined as a cluster of at least 50 cells).[31]

-

Fix the colonies with a fixation solution.[34]

-

Stain the colonies with crystal violet.[34]

-

Count the number of colonies in each well.

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

PE = (number of colonies formed / number of cells seeded) x 100%

-

SF = PE of treated cells / PE of control cells

-

Visualizing the Mechanism and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental processes described in this guide.

Figure 1: The catalytic cycle of Topoisomerase I, illustrating the steps of DNA binding, cleavage, strand rotation, and religation.

Figure 2: The mechanism of action of this compound, showing the stabilization of the Top1-DNA complex and downstream cellular events.

References

- 1. inspiralis.com [inspiralis.com]

- 2. Human DNA topoisomerase I: quantitative analysis of the effects of camptothecin analogs and the benzophenanthridine alkaloids nitidine and 6-ethoxydihydronitidine on DNA topoisomerase I-induced DNA strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 24. The different cleavage DNA sequence specificity explains the camptothecin resistance of the human topoisomerase I Glu418Lys mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 29. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. creative-diagnostics.com [creative-diagnostics.com]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. benchchem.com [benchchem.com]

The Biosynthesis of (+)-Camptothecin: A Technical Guide for Scientific Professionals

Introduction: (+)-Camptothecin (CPT) is a potent monoterpene indole (B1671886) alkaloid (MIA) first isolated from Camptotheca acuminata. It is a vital compound in oncology, serving as the precursor for the clinically approved anticancer drugs topotecan (B1662842) and irinotecan. These drugs function by inhibiting DNA topoisomerase I, an enzyme essential for DNA replication and repair. Due to its complex pentacyclic structure, chemical synthesis of camptothecin (B557342) is commercially challenging, making plant biosynthesis the primary source. A thorough understanding of the enzymatic pathway is therefore critical for developing metabolic engineering and synthetic biology approaches to ensure a sustainable supply of this life-saving molecule.

This technical guide provides an in-depth overview of the this compound biosynthetic pathway in plants, focusing on the core enzymatic steps, key intermediates, and regulatory aspects. It includes summarized quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in drug development and plant biotechnology.

The this compound Biosynthetic Pathway

The biosynthesis of camptothecin is a complex process that merges two primary metabolic routes: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the monoterpenoid precursor secologanic acid. In Camptotheca acuminata, the pathway is distinct from that of many other MIA-producing plants, utilizing carboxylic acid intermediates rather than their methyl-esterified counterparts. The pathway can be broadly divided into three stages:

-

Upstream Precursor Formation: Tryptophan, derived from the shikimate pathway, is decarboxylated by the enzyme Tryptophan Decarboxylase (TDC) to yield tryptamine. Concurrently, the MEP pathway produces geranyl diphosphate (B83284) (GPP), which undergoes a series of reactions catalyzed by enzymes including Geraniol (B1671447) Synthase (GES) , Geraniol 10-hydroxylase (G10H) , and Secologanin Synthase (SLS) to form the iridoid glycoside secologanic acid.

-

Formation of the Central Intermediate: Tryptamine and secologanic acid are condensed in a Pictet-Spengler reaction catalyzed by Strictosidine Synthase (STR) . In C. acuminata, this reaction forms strictosidinic acid , the central precursor for camptothecin, distinguishing it from plants like Catharanthus roseus which use strictosidine.

-

Post-Strictosidinic Acid Pathway: This downstream portion of the pathway is the least understood and involves a series of complex enzymatic modifications including intramolecular cyclization, epoxidation, hydrolysis, and multiple oxidative rearrangements to form the characteristic pentacyclic structure of camptothecin. Key identified intermediates in this stage include strictosamide , pumiloside , and deoxypumiloside .[1][2]

Quantitative Data on Biosynthesis

Quantitative analysis of enzyme kinetics and metabolite concentrations is fundamental to identifying rate-limiting steps and developing strategies for metabolic engineering.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Source Organism | Substrate(s) | K_m | V_max | k_cat | Reference(s) |

| CaTDC3 | Camptotheca acuminata | L-Tryptophan | 0.28 ± 0.03 mM | 1.12 ± 0.03 µmol/min/mg | 1.01 s⁻¹ | [3] |

| NnSLS | Nothapodytes nimmoniana | Loganin | 100.8 ± 12.3 µM | 1.34 ± 0.05 nmol/min/mg | N/A | [1][4] |

| CrSTR | Catharanthus roseus | Tryptamine | 2.3 mM | N/A | N/A | [5] |

| Secologanin | 3.4 mM | N/A | N/A |

Table 2: Distribution of Key Intermediates in Camptotheca acuminata Tissues

| Metabolite | Shoot Apex | Young Leaf | Stem | Root | Mature Leaf | Reference(s) |

| Tryptamine | +++ | ++ | + | ++ | + | [1] |

| Loganic Acid | ++ | + | +++ | + | + | [1] |

| Secologanic Acid | ++ | ++ | + | + | + | [1] |

| Strictosidinic Acid | +++ | +++ | ++ | + | + | [1][6] |

| Strictosamide | ++ | ++ | ++ | ++ | ++ | [1] |

| Pumiloside | +++ | +++ | ++ | + | + | [1] |

| This compound | +++ | +++ | ++ | + | + | [7] |

Relative abundance is denoted qualitatively from + (lowest) to +++ (highest) based on compiled literature data.

Experimental Protocols

Detailed and reproducible protocols are essential for studying the camptothecin pathway. Below are methodologies for key experimental procedures.

Protocol 1: Heterologous Expression and Purification of a Biosynthetic Enzyme (e.g., STR)

This protocol describes the expression of a candidate gene in E. coli and subsequent purification of the recombinant protein for in vitro assays.[8][9]

-

Cloning:

-

Amplify the coding sequence (CDS) of the target gene (e.g., CaSTR) from C. acuminata cDNA.

-

Ligate the amplified CDS into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) and transform into a cloning host like E. coli DH5α.

-

Verify the sequence of the resulting plasmid.

-

-

Protein Expression:

-

Transform the verified expression plasmid into an expression host strain (e.g., E. coli BL21(DE3)).

-

Inoculate 1 L of LB medium (with appropriate antibiotic) with an overnight culture.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Reduce the temperature to 18°C and continue shaking for 16-18 hours.

-

-

Purification:

-

Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1x protease inhibitor cocktail).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer (without lysozyme/inhibitors).

-

Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Confirm protein purity and size using SDS-PAGE.

-

Desalt the purified protein into a storage buffer (e.g., 50 mM HEPES pH 7.5, 10% glycerol) using a desalting column or dialysis. Store aliquots at -80°C.

-

Protocol 2: In Vitro Tryptophan Decarboxylase (TDC) Enzyme Activity Assay

This protocol measures the conversion of L-tryptophan to tryptamine using a purified recombinant TDC enzyme.[10]

-

Reaction Setup:

-

Prepare a 100 µL reaction mixture in a microcentrifuge tube containing:

-

50 mM PBS buffer (pH 7.6)

-

4 µM Pyridoxal 5'-phosphate (PLP) cofactor

-

5 mM L-tryptophan (substrate)

-

10-20 µM purified recombinant TDC enzyme

-

-

Prepare a negative control by using heat-denatured (boiled) enzyme.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding 100 µL of ice-cold methanol (B129727) to precipitate the protein.

-

Vortex briefly and centrifuge at 12,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Analysis:

-

Analyze the supernatant by Reverse-Phase HPLC (see Protocol 3) to quantify the tryptamine produced.

-

Calculate enzyme activity based on the amount of product formed over time per mg of enzyme.

-

Protocol 3: Quantification of Camptothecin and Intermediates by HPLC

This protocol provides a general method for the separation and quantification of camptothecin and its precursors from plant extracts or enzyme assays.

-

Instrumentation and Column:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

-

Mobile Phase and Gradient:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Gradient: 5% B to 95% B over 25 minutes, hold for 5 minutes, then re-equilibrate at 5% B for 5 minutes.

-

-

Detection:

-

Monitor at multiple wavelengths. Key wavelengths include:

-

~280 nm for Tryptamine

-

~254 nm for Strictosidinic Acid

-

~360-370 nm for Camptothecin[7]

-

-

-

Quantification:

-

Prepare standard curves for each compound of interest using authentic standards of known concentration.

-

Inject prepared samples (from plant extracts or quenched enzyme assays).

-

Identify peaks by comparing retention times with standards.

-

Quantify the amount of each compound by integrating the peak area and comparing it to the standard curve.

-

Protocol 4: Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the transcript levels of camptothecin biosynthetic genes (e.g., TDC, STR, SLS) in different plant tissues.

-

RNA Extraction and Quality Control:

-

Harvest plant tissue (e.g., young leaves, roots) and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a CTAB-based method, including an on-column DNase I treatment to remove genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and by running an aliquot on an agarose (B213101) gel to check for intact rRNA bands.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript™ III) with oligo(dT) or random hexamer primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for target genes (TDC, STR, etc.) and a stable reference gene (e.g., Actin or Ubiquitin). Primers should yield a product of 100-200 bp.

-

Validate primer efficiency by running a standard curve with a dilution series of cDNA.

-

-

Real-Time PCR Reaction:

-

Prepare the qPCR reaction mix in a 20 µL volume:

-

10 µL 2x SYBR Green Master Mix

-

1 µL each of Forward and Reverse Primer (5 µM stock)

-

2 µL of diluted cDNA template (e.g., 1:10 dilution)

-

6 µL Nuclease-free water

-

-

Run the reaction on a real-time PCR instrument with a typical program: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Include a melt curve analysis at the end to verify product specificity.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) for each reaction.

-

Calculate the relative expression of target genes using the ΔΔCq method, normalizing to the expression of the reference gene.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Cloning, Heterologous Expression, and Functional Characterization of an NADPH-Cytochrome P450 Reductase Gene from Camptotheca acuminata, a Camptothecin-Producing Plant | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. compound geraniol forms: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. pcrbio.com [pcrbio.com]

- 10. gene-quantification.de [gene-quantification.de]

The Structure-Activity Relationship of (+)-Camptothecin and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Camptothecin (CPT), a pentacyclic quinoline (B57606) alkaloid isolated from the bark of Camptotheca acuminata, has been a cornerstone in the development of anticancer therapeutics. Its unique mechanism of action, the inhibition of DNA topoisomerase I (Top1), has paved the way for the creation of several clinically successful analogs. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of CPT and its derivatives, offering insights into the chemical modifications that enhance efficacy, improve solubility, and modulate pharmacological properties. This document delves into the quantitative analysis of these relationships, details key experimental protocols for their evaluation, and visualizes the underlying biological and experimental frameworks.

Core Structure and Mechanism of Action

The planar pentacyclic ring structure of camptothecin (B557342) is fundamental to its biological activity. It consists of a quinoline moiety (rings A and B), a pyridone ring (ring D), and an α-hydroxy lactone ring (ring E). The established mechanism of action involves the stabilization of the covalent complex between Top1 and DNA, which occurs during DNA replication and transcription.[1] This stabilization prevents the re-ligation of the DNA strand, leading to single-strand breaks that are converted into lethal double-strand breaks when the replication fork collides with this ternary complex, ultimately inducing apoptosis.[2]

Signaling Pathway of Camptothecin-Induced Apoptosis

The following diagram illustrates the key steps in the signaling pathway initiated by camptothecin, leading to programmed cell death.

Caption: Camptothecin's mechanism of action leading to apoptosis.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of camptothecin analogs is highly dependent on their chemical structure. Modifications to the different rings of the CPT scaffold have profound effects on their biological activity, solubility, and clinical utility.

Rings A and B: The Quinoline Moiety

Modifications on the A and B rings have led to the development of the most clinically significant CPT analogs, Topotecan (B1662842) and Irinotecan. Substitutions at positions 7, 9, 10, and 11 have been extensively explored to improve water solubility and drug-like properties.

-

Position 7: Introduction of an ethyl group at the 7-position, as seen in SN-38 (the active metabolite of Irinotecan), generally enhances anti-tumor activity.[3] Bulky and positively charged groups at this position can also increase inhibitory activity.

-

Position 9: Substitution with amino or nitro groups has been shown to modulate activity. For instance, 9-aminocamptothecin (B1664879) (9-AC) displays potent antitumor properties.

-

Position 10: The addition of a hydroxyl group at the 10-position, as in 10-hydroxycamptothecin (B1684218), enhances the stability of the cleavable complex.[4] This position is also crucial for the attachment of solubilizing groups. For example, in Topotecan, a dimethylaminomethyl group is introduced at the 9-position via a Mannich reaction with 10-hydroxycamptothecin.

-

Position 11: Introduction of electron-withdrawing groups like fluoro or cyano can enhance cytotoxicity.[4]

Rings D and E: The Pyridone and Lactone Moieties

The D and E rings are critical for the interaction with the Top1-DNA complex and are essential for activity.

-

The α-hydroxy lactone E-ring: The integrity of the lactone ring is paramount for the anticancer activity of camptothecins.[5] This ring is susceptible to hydrolysis at physiological pH, opening to an inactive carboxylate form.[5] Therefore, strategies to stabilize the lactone form are a key focus in analog design. The (S)-configuration at the C-20 chiral center is absolutely required for activity; the (R)-configuration is inactive.[6]

-

The Pyridone D-ring: The pyridone moiety is also essential for activity, and modifications to this ring are generally detrimental.

Logical Relationships in Camptothecin SAR

The following diagram summarizes the key structure-activity relationships for camptothecin analogs.

Caption: Key structure-activity relationships of camptothecin analogs.

Quantitative Data Presentation

The following tables summarize the in vitro activity of key camptothecin analogs against various human cancer cell lines.

Table 1: Topoisomerase I Inhibition and Cytotoxicity of Clinically Relevant Camptothecin Analogs

| Compound | Topoisomerase I Inhibition (IC50, nM) | Cytotoxicity (IC50, nM) vs. HT-29 Cells |

| Camptothecin (CPT) | - | 10 |

| Topotecan (TPT) | - | 33 |

| Irinotecan (CPT-11) | - | >100 |

| SN-38 | - | 8.8 |

| 9-Aminocamptothecin (9-AC) | - | 19 |

Data sourced from Tanizawa et al., 1994.[6]

Table 2: Cytotoxic Activity (IC50, µM) of 7-Substituted Camptothecin Derivatives

| Compound | R | A-549 (Lung) | DU-145 (Prostate) | KB (Oral) | KB-vin (Oral, MDR) |

| CPT | H | 0.018 | 0.025 | 0.023 | 0.13 |

| 53 | Cyclopropyl | 0.008 | 0.012 | 0.015 | 0.075 |

| 54 | Cyclobutyl | 0.005 | 0.009 | 0.011 | 0.058 |

| 55 | Cyclopentyl | 0.003 | 0.006 | 0.007 | 0.035 |

| 56 | Cyclohexyl | 0.004 | 0.007 | 0.009 | 0.042 |

Data adapted from a study on 7-cycloalkylcamptothecin derivatives.[7]

Table 3: Cytotoxic Activity (GI50, µM) of Camptothecin Analogs in Glioblastoma Cell Lines

| Compound | U87-MG | DBTRG-05 |

| Camptothecin | 0.09 | 0.018 |

Data from a study on the effects of CPT on glioblastoma cell lines.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of camptothecin analogs. Below are representative protocols for key experiments.

Synthesis of Topotecan Hydrochloride (Illustrative)

Topotecan is synthesized from 10-hydroxycamptothecin through a Mannich reaction.

-

Reaction Setup: Dissolve 10-hydroxycamptothecin in a suitable solvent such as glacial acetic acid.

-

Mannich Reaction: Cool the solution and add formaldehyde, followed by the dropwise addition of dimethylamine.

-

Extraction and Purification: After the reaction is complete, the mixture is extracted with a halogenated hydrocarbon or an ester.

-

Salt Formation and Crystallization: Add dilute hydrochloric acid to the organic extract to precipitate topotecan hydrochloride. The crude product is then filtered, dried, and can be further purified by crystallization.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA, 10x Topoisomerase I reaction buffer, and sterile water.

-

Inhibitor Addition: Add the test compound (camptothecin analog) at various concentrations to the reaction tubes. Include a positive control (e.g., camptothecin) and a negative control (vehicle).

-

Enzyme Addition and Incubation: Add purified human Topoisomerase I to each tube, mix gently, and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a loading dye containing a protein denaturant (e.g., SDS).

-

Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. A reduction in the amount of relaxed DNA in the presence of the test compound indicates inhibition of Topoisomerase I.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the camptothecin analog for a specified period (e.g., 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value (the concentration of the compound that inhibits cell growth by 50%).

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of novel camptothecin analogs.

Caption: A typical workflow for camptothecin analog development.

Conclusion

The structure-activity relationship of this compound and its analogs is a well-established and highly productive area of medicinal chemistry. The core pentacyclic structure, particularly the lactone E-ring and the pyridone D-ring, is indispensable for its topoisomerase I inhibitory activity. Strategic modifications of the A and B rings have successfully yielded analogs with improved pharmacological profiles, leading to the clinical success of drugs like topotecan and irinotecan. The continuous exploration of novel substitutions and drug delivery strategies holds promise for the development of next-generation camptothecin derivatives with enhanced efficacy and reduced toxicity. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this important class of anticancer agents.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. CN101555250A - Preparation method of topotecan hydrochloride - Google Patents [patents.google.com]

- 3. [Antitumor activity of new derivatives of camptothecin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4.16. Topoisomerase I DNA Relaxation Assay [bio-protocol.org]

- 5. profoldin.com [profoldin.com]

- 6. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of (+)-Camptothecin and Its Progeny: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of (+)-camptothecin (CPT) and its derivatives. Since its discovery, CPT has emerged as a pivotal scaffold in oncology, leading to the development of clinically significant anti-cancer agents. This document delves into the mechanism of action, structure-activity relationships, pharmacokinetic profiles, and mechanisms of resistance associated with these compounds. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate further research and development in this critical area of cancer therapeutics.

Mechanism of Action: Targeting the Topoisomerase I-DNA Complex

This compound and its derivatives exert their cytotoxic effects by specifically targeting human DNA topoisomerase I (Top1).[1][2] Top1 plays a crucial role in DNA metabolism by relieving torsional stress during replication and transcription. It achieves this by introducing transient single-strand breaks in the DNA, allowing the DNA to rotate, and then resealing the break.[3]

CPT's mechanism of action involves the stabilization of the covalent Top1-DNA cleavage complex.[4][5] The drug intercalates at the DNA cleavage site, trapping the enzyme in a state where it is covalently linked to the 3'-end of the broken DNA strand.[4] This stabilized ternary complex (Top1-CPT-DNA) prevents the re-ligation of the DNA strand.[4]

The collision of the advancing replication fork with this trapped complex leads to the conversion of the single-strand break into a cytotoxic double-strand break.[4][6] These double-strand breaks, if not repaired, trigger cell cycle arrest, primarily in the S and G2/M phases, and ultimately lead to apoptotic cell death.[6][7]

dot

Caption: Mechanism of action of this compound.

Structure-Activity Relationship (SAR)

The pentacyclic structure of camptothecin is crucial for its activity, with specific moieties playing key roles in its interaction with the Top1-DNA complex. Key SAR findings include:

-

The α-hydroxy lactone E-ring: This is essential for activity. The closed lactone form is active, while the hydrolyzed open-ring carboxylate form is largely inactive.[5]

-

The chiral center at C-20: The (S)-configuration is required for Top1 inhibition. The (R)-isomer is inactive.[5]

-

Modifications at positions 7, 9, 10, and 11: Substitutions on the A and B rings have been extensively explored to improve solubility, lactone stability, and efficacy, leading to the development of clinically approved derivatives like topotecan (B1662842) and irinotecan.[2][8] For instance, the introduction of a basic side chain at position 9 in topotecan enhances water solubility.[2] Irinotecan, a prodrug, is metabolized to the active compound SN-38, which is significantly more potent than the parent compound.[2]

Pharmacological Data of Camptothecin and Derivatives

The following tables summarize key quantitative data for this compound and several of its clinically relevant derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of Camptothecin Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Camptothecin | HT29 | Colon Cancer | 0.037 | [9] |

| Camptothecin | LOX | Melanoma | 0.048 | [9] |

| Camptothecin | SKOV3 | Ovarian Cancer | 0.041 | [9] |

| Camptothecin | MCF7 | Breast Cancer | 0.089 | [10] |

| Camptothecin | HCC1419 | Breast Cancer | 0.067 | [10] |

| Topotecan | P388 | Murine Leukemia | 9.52 | [11] |

| Topotecan | SKVLB | Ovarian Cancer | 0.149 | [11] |

| Irinotecan (SN-38) | P388 | Murine Leukemia | 2.71 | [11] |

| Exatecan | P388 | Murine Leukemia | 0.975 | [11] |

| Lurtotecan | SKVLB | Ovarian Cancer | 0.099 | [11] |

| 7-Ethyl-9-alkyl CPT | Various | Various | 0.012 - 3.84 | [8] |

| 7-Cycloalkyl CPT | Various | Various | Low µM to nM | [8] |

| 10-Aryl CPT | Various | Various | ~0.009 | [8] |

Table 2: Pharmacokinetic Parameters of Clinically Approved Camptothecin Derivatives

| Derivative | Administration | Half-life (t1/2β) | Volume of Distribution (Vd) | Clearance (CL) | Reference(s) |

| Topotecan | IV Infusion (30 min) | 132 min | - | - | [12] |

| Irinotecan | IV Infusion | ~12 hours | 168 L/m² | 15 L/h/m² | [13] |

| Belotecan | - | - | - | - | [2] |

Mechanisms of Resistance

Resistance to camptothecin-based therapies is a significant clinical challenge. The primary mechanisms of resistance can be categorized as follows:

-

Alterations in Topoisomerase I: Reduced expression levels of Top1 or mutations in the TOP1 gene can decrease the drug's target availability or binding affinity.[6]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), can actively pump camptothecin derivatives out of the cancer cells, reducing intracellular drug accumulation.[6]

-

Alterations in Drug Metabolism: For prodrugs like irinotecan, decreased activity of the converting enzyme (carboxylesterase) or increased activity of inactivating enzymes (UDP-glucuronosyltransferases) can lead to lower levels of the active metabolite SN-38.

-

Enhanced DNA Damage Repair: Upregulation of DNA repair pathways, such as homologous recombination and non-homologous end joining, can more efficiently repair the drug-induced double-strand breaks, leading to cell survival.[14]

Key Signaling Pathways

Camptothecin-induced DNA damage triggers a complex network of cellular signaling pathways that ultimately determine the cell's fate.

DNA Damage Response (DDR) Pathway

The double-strand breaks induced by camptothecins activate the DNA Damage Response (DDR) pathway. The primary kinases involved are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which in turn phosphorylate and activate their downstream checkpoint kinases, Chk2 and Chk1, respectively.[15][16] This signaling cascade leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, this pathway can also signal for apoptosis.[16]

dot```dot digraph "DDR_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"CPT" [label="Camptothecin", fillcolor="#FBBC05", fontcolor="#202124"]; "DSB" [label="DNA Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ATM" [label="ATM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ATR" [label="ATR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chk2" [label="Chk2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Chk1" [label="Chk1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Cycle_Arrest" [label="Cell Cycle Arrest\n(G2/M)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "DNA_Repair" [label="DNA Repair", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; "Apoptosis_DDR" [label="Apoptosis", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"CPT" -> "DSB" [color="#EA4335"]; "DSB" -> "ATM" [label="activates", color="#4285F4"]; "DSB" -> "ATR" [label="activates", color="#4285F4"]; "ATM" -> "Chk2" [label="phosphorylates", color="#34A853"]; "ATR" -> "Chk1" [label="phosphorylates", color="#34A853"]; "Chk1" -> "Cell_Cycle_Arrest" [color="#5F6368"]; "Chk2" -> "Cell_Cycle_Arrest" [color="#5F6368"]; "Cell_Cycle_Arrest" -> "DNA_Repair" [label="allows time for", style=dashed, color="#202124"]; "Chk2" -> "Apoptosis_DDR" [label="can lead to", color="#EA4335"]; }

Caption: Intrinsic apoptosis pathway induced by camptothecins.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM spermidine, 50% glycerol) [17]* Test compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Nuclease-free water

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol) [17]* 1% Agarose (B213101) gel in 1x TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide)

Procedure:

-

On ice, prepare the reaction mixture in a microcentrifuge tube (final volume of 20-30 µL). [17] * 2-3 µL of 10x Topoisomerase I Assay Buffer

-

~0.25 µg of supercoiled plasmid DNA

-

Varying concentrations of the test compound

-

Nuclease-free water to the final volume

-

-

Initiate the reaction by adding a predetermined amount of human Topoisomerase I enzyme. Include a "no enzyme" control and an "enzyme only" (vehicle) control.

-

Incubate the reactions at 37°C for 30 minutes. [17]4. Stop the reaction by adding 1/5 volume of Stop Solution/Loading Dye. [17]5. Load the samples onto a 1% agarose gel.

-

Perform electrophoresis until adequate separation of supercoiled and relaxed DNA is achieved.

-

Stain the gel with a DNA stain and visualize under UV light.

Analysis:

-

No Enzyme Control: A single, fast-migrating band of supercoiled DNA.

-

Enzyme Control: A slower-migrating band of relaxed DNA.

-

Inhibitor-Treated Samples: Inhibition of Top1 activity will result in a dose-dependent increase in the amount of supercoiled DNA.

dot

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compound (e.g., camptothecin derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) * Solubilization solution (e.g., DMSO) * Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals. [18]5. Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. 6. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

dot

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound and its derivatives remain a cornerstone of cancer chemotherapy. Their unique mechanism of targeting the Topoisomerase I-DNA complex provides a powerful tool against proliferating cancer cells. Understanding the intricate details of their pharmacology, from structure-activity relationships to the complex signaling pathways they induce, is paramount for the development of next-generation derivatives with improved efficacy and reduced toxicity. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this important class of anticancer agents.

References

- 1. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]

- 3. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 4. The distinctive cellular responses to DNA strand breaks caused by a DNA topoisomerase I poison in conjunction with DNA replication and RNA transcription [jstage.jst.go.jp]

- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. iv.iiarjournals.org [iv.iiarjournals.org]

- 12. Pharmacokinetics and pharmacodynamics of topotecan administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Irinotecan pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. ATM- and ATR-mediated response to DNA damage induced by a novel camptothecin, ST1968 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. merckmillipore.com [merckmillipore.com]

Beyond Topoisomerase I: An In-depth Technical Guide to the Cellular Targets of (+)-Camptothecin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Camptothecin (CPT), a pentacyclic quinoline (B57606) alkaloid, and its derivatives are potent anticancer agents historically recognized for their singular mechanism of action: the inhibition of DNA topoisomerase I (Top1). By stabilizing the Top1-DNA cleavage complex, CPT introduces DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis. However, a growing body of evidence reveals a more complex pharmacological profile for CPT, with numerous "off-target" effects that contribute to its cytotoxicity and present new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular targets of this compound beyond topoisomerase I, offering detailed experimental protocols, quantitative data, and pathway visualizations to support further research and drug development.

Transcriptional Regulation

Camptothecin (B557342) significantly impacts gene expression through mechanisms that extend beyond its canonical role in DNA replication stress. It can induce widespread transcriptional alterations, affecting the expression of genes crucial for cell cycle progression and cellular stress responses.

Modulation of Mitotic Gene Expression

CPT treatment has been shown to delay or block the up-regulation of a suite of mitosis-related genes, an effect directly associated with G2 phase cell cycle arrest.[1] This transcriptional repression is a key event in the cellular response to CPT-induced DNA damage.

Table 1: Quantitative Data on Camptothecin-Induced Changes in Mitotic Gene Expression

| Gene | Cell Line | CPT Concentration | Time Point | Fold Change | Reference |

| Cyclin B1 | HCT116 | 20 nM | 12 h | -2.5 | [1] |

| CDC2 | HCT116 | 20 nM | 12 h | -2.1 | [1] |

| PLK1 | HCT116 | 1000 nM | 8 h | -3.0 | [1] |

| BUB1 | U87-MG | 1 µM | 48 h | -4.0 | [2] |

Experimental Protocol: Microarray Analysis of Mitotic Gene Expression

This protocol outlines the methodology used to assess changes in gene expression in response to CPT treatment.

-

Cell Culture and Synchronization:

-

Culture HCT116 colon cancer cells in an appropriate medium.

-

Synchronize cells in S-phase by incubating with 1 µM aphidicolin (B1665134) for 17 hours.[3]

-

Wash cells twice with aphidicolin-free medium and culture for 2 hours before CPT treatment.[3]

-

-

Camptothecin Treatment:

-

RNA Extraction and Microarray Hybridization:

-

Extract total RNA from harvested cells.

-

Perform reverse transcription to synthesize Cy3- and Cy5-labeled cDNA probes from the RNA of control and CPT-treated cells, respectively.

-

Hybridize the labeled cDNA to a microarray chip containing probes for genes of interest.

-

-

Data Acquisition and Analysis:

-

Scan the microarray slides to obtain fluorescence intensity data for each spot.

-

Normalize the data and calculate the fold change in gene expression between CPT-treated and control samples.

-

Induction of Antisense Transcription

CPT can trigger transcriptional stress, leading to an increase in antisense transcription at specific gene loci, such as that of the hypoxia-inducible factor 1α (HIF-1α).[4] This can alter the balance of sense and antisense transcripts, potentially impacting protein expression and cellular response to hypoxia.

Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for Antisense Transcription

This protocol describes the method to detect CPT-induced changes in RNA polymerase II (Pol II) occupancy on antisense strands.

-

Cell Treatment and Cross-linking:

-

Treat HCT116 cells with 10 µM CPT for 1 hour.[5]

-

Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 base pairs.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against RNA Polymerase II overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

-

DNA Purification and qPCR:

-

Purify the DNA.

-

Perform quantitative PCR (qPCR) using primers specific for the sense and antisense strands of the HIF-1α gene to determine the relative enrichment.

-

Induction of Oxidative Stress

CPT and its derivatives can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components, including lipids, proteins, and DNA.[3][6] This oxidative stress is a significant contributor to CPT's cytotoxicity.

Table 2: Quantitative Data on Camptothecin-Induced Oxidative Stress

| Parameter | Cell Line | CPT Concentration | Time Point | Observation | Reference |

| Intracellular ROS | IOZCAS-Spex-II | 10 µM | 12 h | ~2.5-fold increase | [6] |

| Lipid Peroxidation (MDA) | IOZCAS-Spex-II | 10 µM | 24 h | ~2-fold increase | [6] |

| Protein Carbonylation | IOZCAS-Spex-II | 10 µM | 24 h | Significant increase | [6] |

| γH2AX foci (DNA damage) | HeLa | 1 µM | 1 h | Significant increase at replication sites | [7] |

Measurement of Reactive Oxygen Species (ROS)

Experimental Protocol: DCFH-DA Assay for Intracellular ROS

This protocol details the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Seeding and Treatment:

-

Staining with DCFH-DA:

-

Treat the cells with a ROS fluorescent probe (e.g., 10 µM DCFH-DA) for 20 minutes.[8]

-

Wash the cells three times with phosphate-buffered saline (PBS).

-

-

Detection and Analysis:

Assessment of Lipid Peroxidation

Experimental Protocol: Malondialdehyde (MDA) Assay

This protocol describes the measurement of malondialdehyde (MDA), a marker of lipid peroxidation.

-

Sample Preparation:

-

Reaction with Thiobarbituric Acid (TBA):

-

Measurement:

Mitochondrial Dysfunction

Mitochondria are key players in CPT-induced apoptosis. CPT can directly affect mitochondrial function, leading to a cascade of events that culminate in cell death.[5][11]

Table 3: Quantitative Data on Camptothecin-Induced Mitochondrial Effects

| Parameter | Cell Line | CPT Concentration | Time Point | Observation | Reference |

| Mitochondrial Membrane Potential | SiHa | 2.5-5 µM | 24 h | Increased percentage of depolarized mitochondria | [11] |

| Complex I Activity | DLD1, HCT-116 | Not specified | Not specified | Decreased activity | [5] |

| Cytochrome c Release | SiHa | 2.5-5 µM | 24 h | Increased release into cytosol | [11] |

Measurement of Mitochondrial Membrane Potential

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a widely used method to assess mitochondrial membrane potential (ΔΨm).

-

Cell Treatment:

-

Staining with JC-1:

-

Stain the cells with 2 µM JC-1 for 15 minutes at 37°C in a 5% CO₂ incubator.[6]

-

-

Washing and Analysis:

-

Wash the cells with PBS.

-

Analyze the cells using a flow cytometer with 488 nm excitation and emission filters at 530 nm (green, for JC-1 monomers in depolarized mitochondria) and 585 nm (red, for JC-1 aggregates in polarized mitochondria).[6] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Measurement of Mitochondrial Complex I Activity

Experimental Protocol: Spectrophotometric Assay for Complex I Activity

This protocol outlines a method to measure the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase).

-

Mitochondrial Isolation:

-

Isolate mitochondria from cells using a commercially available kit or a standard differential centrifugation protocol.

-

-

Assay Reaction:

-

In a 96-well plate, add the isolated mitochondria to an assay buffer containing NADH, ubiquinone, and inhibitors of other respiratory complexes (e.g., antimycin A for complex III, KCN for complex IV).

-

The reaction measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by complex I.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation, which is proportional to the complex I activity.

-

Regulation of Protein Degradation

CPT can induce the degradation of several key cellular proteins, including its primary target, Top1, as well as other proteins involved in DNA repair and cell cycle control. This process is often mediated by the ubiquitin-proteasome system.

Table 4: Quantitative Data on Camptothecin-Induced Protein Degradation

| Protein | Cell Line | CPT Concentration | Time Point | Observation | Reference |

| Topoisomerase I | ScH8 | 5 µM SN-38 | 2 h | Rapid degradation | [12] |

| Werner Syndrome (WRN) | U2OS | 10 µM | 16 h | Significant degradation | [13] |

| Cockayne Syndrome B (CSB) | HeLa | 1 µM | 4 h | Disappearance of CSB protein | [14] |

Analysis of Topoisomerase I Ubiquitination

Experimental Protocol: Immunoprecipitation and Western Blotting for Top1 Ubiquitination

This protocol describes the detection of ubiquitinated Top1 in response to CPT treatment.

-

Cell Treatment and Lysis:

-

Immunoprecipitation:

-

Neutralize the cell lysates and treat with S7 nuclease.

-

Immunoprecipitate Top1 using an anti-Top1 antibody coupled to protein A/G beads.

-

-

Western Blotting:

-

Wash the beads and elute the immunoprecipitated proteins.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated Top1. The same blot can be stripped and reprobed with an anti-Top1 antibody.[15]

-

Determination of Protein Half-life

Experimental Protocol: Cycloheximide (B1669411) (CHX) Chase Assay

A CHX chase assay is used to determine the half-life of a protein.

-

Cell Treatment:

-

Treat cells with an appropriate concentration of CPT to induce the degradation of the protein of interest (e.g., WRN).

-

Add cycloheximide (CHX) at a concentration of 100 µg/mL to inhibit new protein synthesis.[16]

-

-

Time Course and Protein Extraction:

-

Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 8, 16 hours).

-

Extract total cellular proteins.

-

-

Western Blot Analysis:

-

Perform Western blotting to detect the levels of the protein of interest at each time point.

-

Quantify the band intensities to determine the rate of protein degradation and calculate the protein's half-life.

-

Interaction with G-Quadruplex DNA

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and gene promoter regions. There is emerging evidence that CPT can interact with G-quadruplex DNA, and that G-quadruplex ligands can synergize with CPT to enhance its anticancer activity.[17][18]

Table 5: Quantitative Data on Camptothecin and G-Quadruplex DNA Interaction

| Aptamer | Target | Dissociation Constant (Kd) | Method | Reference |

| CA-16 | CPT1 | 1.8 µM | Fluorescence Polarization | [11] |

| CA-17 | CPT1 | 2.1 µM | Fluorescence Titration | [11] |

| CA-18A | CPT1 | 1.9 µM | Fluorescence Titration | [11] |

Analysis of G-Quadruplex Interaction by Circular Dichroism (CD) Spectroscopy

Experimental Protocol: Circular Dichroism Spectroscopy

CD spectroscopy can be used to characterize the formation and topology of G-quadruplex structures and their interaction with ligands like CPT.

-

Sample Preparation:

-

Prepare a solution of a G-quadruplex-forming oligonucleotide (e.g., 5-10 µM) in a suitable buffer (e.g., 10 mM PBS).[13]

-

Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Add CPT to the G-quadruplex solution at the desired concentration.

-

-

CD Spectra Acquisition:

-

Record the CD spectra of the G-quadruplex alone and in the presence of CPT from 220 to 320 nm.

-